- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410

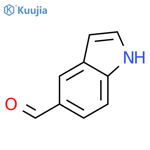

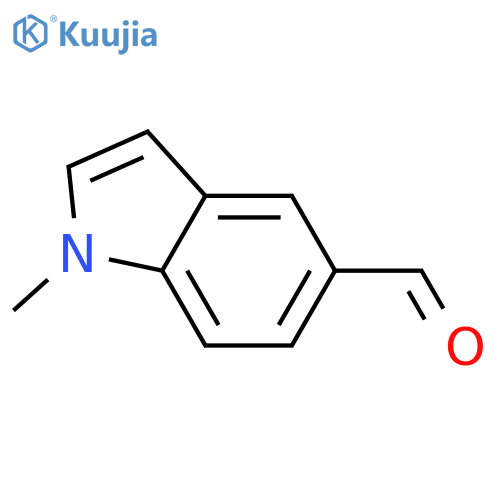

Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)

90923-75-4 structure

Nom du produit:1-Methyl-1H-indole-5-carbaldehyde

Numéro CAS:90923-75-4

Le MF:C10H9NO

Mégawatts:159.184562444687

MDL:MFCD08271908

CID:802806

PubChem ID:7537534

1-Methyl-1H-indole-5-carbaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 1-Methyl-1H-indole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-methyl-

- 1-methylindole-5-carbaldehyde

- 1-Methylindolecarbaldehyde

- 1-Methyl-1H-indole-5-carboxaldehyde

- 1H-Indole-5-carboxaldehyde, 1-methyl-

- XIVDZBIBWGQOTI-UHFFFAOYSA-N

- 5-formyl-1-methylindole

- N-Methylindol-5-carbaldehyde

- N-Methylindole-5-carbaldehyde

- N-methylindole-5-carboxaldehyde

- STK501443

- SBB018852

- KM2950

- BDBM50037843

- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)

- Indole-5-carboxaldehyde, 1-methyl- (7CI)

- 1-Methylindole-5-carboxaldehyde

- N-Methyl-5-indolecarboxaldehyde

- 90923-75-4

- EN300-1235019

- SCHEMBL1125942

- Z1201624481

- Y11274

- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR

- MFCD08271908

- 1-Methyl-1H-indole-5-carboxaldehyde, 97%

- F8886-2498

- CS-0061753

- J-504890

- AKOS000321365

- CHEMBL3358224

- ALBB-004944

- SY081342

- PS-6169

- DTXSID90428739

-

- MDL: MFCD08271908

- Piscine à noyau: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3

- La clé Inchi: XIVDZBIBWGQOTI-UHFFFAOYSA-N

- Sourire: O=CC1C=C2C=CN(C2=CC=1)C

Propriétés calculées

- Qualité précise: 159.06800

- Masse isotopique unique: 159.068

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 12

- Nombre de liaisons rotatives: 1

- Complexité: 181

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 2.2

- Surface topologique des pôles: 22

Propriétés expérimentales

- Dense: 1.1

- Point de fusion: 80-85 °C

- Point d'ébullition: 318.7°C at 760 mmHg

- Point d'éclair: 146.5°C

- Indice de réfraction: 1.585

- Le PSA: 22.00000

- Le LogP: 1.99080

- Sensibilité: Air & Moisture Sensitive

1-Methyl-1H-indole-5-carbaldehyde Informations de sécurité

-

Symbolisme:

- Mot signal:Warning

- Description des dangers: H315-H319-H335

- Déclaration d'avertissement: P261-P305+P351+P338

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: 26-36

-

Identification des marchandises dangereuses:

- Niveau de danger:IRRITANT

- Conditions de stockage:2-8°C

1-Methyl-1H-indole-5-carbaldehyde Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-Methyl-1H-indole-5-carbaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 5g |

¥1413.00 | 2024-04-25 | |

| Chemenu | CM115679-25g |

1-methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 95%+ | 25g |

$1121 | 2024-07-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 250mg |

¥128.0 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 100mg |

¥80.0 | 2024-07-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2024-07-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132393-250mg |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 98% | 250mg |

¥186.00 | 2024-04-25 | |

| abcr | AB223529-250mg |

1-Methyl-1H-indole-5-carbaldehyde, 95%; . |

90923-75-4 | 95% | 250mg |

€101.30 | 2025-03-19 | |

| Key Organics Ltd | PS-6169-5MG |

1-Methyl-1H-indole-5-carboxaldehyde |

90923-75-4 | >97% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WT992-5g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 97% | 5g |

¥2355.0 | 2022-07-28 | |

| TRC | M219168-1g |

1-Methyl-1H-indole-5-carbaldehyde |

90923-75-4 | 1g |

$ 340.00 | 2022-06-04 |

1-Methyl-1H-indole-5-carbaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

1.2 1.5 h, rt

1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt

1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt

1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C

1.6 Reagents: Ammonium chloride Solvents: Water

Référence

- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate, Organic Letters, 2017, 19(7), 1646-1649

Synthetic Routes 3

Conditions de réaction

1.1 Solvents: o-Xylene

Référence

- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde, Zhurnal Obshchei Khimii, 1962, 32, 1335-6

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

Référence

- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C

Référence

- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide, Organic Letters, 2014, 16(13), 3492-3495

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux

Référence

- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C

Référence

- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Référence

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 30 min, 0 °C; 0 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Référence

- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices, Journal of Materials Chemistry, 2011, 21(39), 15422-15430

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C

1.2 30 min, 0 °C

1.2 30 min, 0 °C

Référence

- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C

Référence

- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates, Organic Letters, 2019, 21(4), 1176-1181

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C

Référence

- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors, RSC Advances, 2015, 5(22), 17060-17063

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt

1.3 Reagents: Citric acid Solvents: Water ; rt

Référence

- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach, European Journal of Medicinal Chemistry, 2019, 167, 61-75

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 48 h, 50 °C

1.2 48 h, 50 °C

Référence

- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents, European Journal of Medicinal Chemistry, 2021, 209,

1-Methyl-1H-indole-5-carbaldehyde Raw materials

- Tert-BUTYL ISOCYANIDE

- 1-Methyl-5-iodo-1H-indole

- 1H-indole-5-carbaldehyde

- 5-Bromo-1-methyl-1h-indole

- Cobalt Carbonyl (Stabilized with 1-5% Hexane)

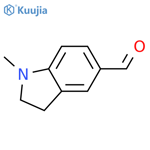

- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

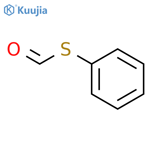

- Methanethioic acid, S-phenyl ester

1-Methyl-1H-indole-5-carbaldehyde Preparation Products

1-Methyl-1H-indole-5-carbaldehyde Littérature connexe

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde) Produits connexes

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 21005-45-8(1-Methylindole-6-carbaldehyde)

- 108793-90-4(9-Methyl-9H-carbazole-2-carbaldehyde)

- 133994-99-7(1-Methyl-1H-indole-4-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 70207-46-4(DFEC)

- 944893-74-7(1-Ethyl-1H-indole-5-carbaldehyde)

- 2097953-19-8((3-(1-Hydroxyethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)

- 2229666-76-4(3-(2-chloro-6-methylpyridin-3-yl)prop-2-enal)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde

Pureté:99%/99%

Quantité:5g/25g

Prix ($):168.0/841.0